3-(4-Nitrophenoxy)benzoic acid

Overview

Description

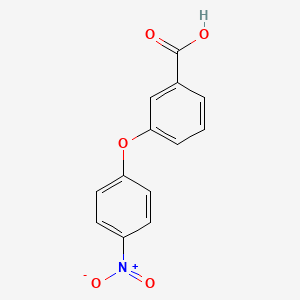

3-(4-Nitrophenoxy)benzoic acid is an organic compound with the molecular formula C13H9NO5 It is characterized by the presence of a nitrophenoxy group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenoxy)benzoic acid typically involves the reaction of 4-nitrophenol with 3-chlorobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the chlorine atom from the benzoic acid derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, and the product is isolated by acidification and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxy)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon catalyst.

Esterification: Alcohols and acid catalysts such as sulfuric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 3-(4-Aminophenoxy)benzoic acid.

Esterification: Esters of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-(4-Nitrophenoxy)benzoic acid has the molecular formula and is characterized by the presence of a nitrophenoxy group attached to a benzoic acid moiety. Its structural features contribute to its reactivity and functional properties.

Pharmaceutical Applications

Anti-inflammatory and Antioxidant Activity

Research indicates that compounds similar to this compound can exhibit significant anti-inflammatory and antioxidant properties. These compounds are being studied as potential therapeutic agents for various inflammatory diseases .

Soluble Epoxide Hydrolase Inhibition

A study highlighted the development of soluble epoxide hydrolase inhibitors, which are crucial in treating cardiovascular diseases. Although not directly tested on this compound, the structure-activity relationship suggests that similar compounds may possess potent inhibitory effects against soluble epoxide hydrolase .

Agricultural Applications

Insect Growth Regulators

this compound has been identified as a precursor in the synthesis of insect growth regulators (IGRs). These IGRs are essential for controlling lepidopteran pests such as Spodoptera frugiperda and Plutella xylostella. The compound acts as a juvenile hormone biosynthesis inhibitor, which disrupts the development of these pests, providing a new avenue for pest control strategies in agriculture .

| Insect | Control Method | Efficacy |

|---|---|---|

| Spodoptera frugiperda | Juvenile hormone inhibitor | High |

| Plutella xylostella | Juvenile hormone inhibitor | Moderate to High |

Cosmetic Applications

Formulation Development

The compound is also being explored in cosmetic formulations due to its potential as a skin-conditioning agent. Its ability to enhance the sensory properties of formulations makes it an attractive candidate for use in creams and lotions .

Polymeric Applications

Recent advances in polymer science have led to the incorporation of compounds like this compound into cosmetic products. These polymers can act as emulsifiers and stabilizers, improving product performance and consumer acceptance .

Case Study 1: Insect Growth Regulation

A study demonstrated that formulations containing this compound effectively reduced the population of Spodoptera frugiperda in controlled environments. The compound was shown to have comparable efficacy to traditional insecticides but with a more favorable environmental profile.

Case Study 2: Cosmetic Formulation

In a formulation study, researchers utilized this compound in developing a moisturizing cream. The cream exhibited improved hydration properties and consumer preference over standard formulations due to its enhanced sensory profile.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. In materials science, its unique structure allows it to participate in various chemical reactions, enabling the formation of complex materials with desirable properties .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Aminophenoxy)benzoic acid

- 3,5-bis(4-nitrophenoxy)benzoic acid

- 4-(4-Nitrophenoxy)benzoic acid

Uniqueness

3-(4-Nitrophenoxy)benzoic acid is unique due to the presence of both a nitrophenoxy group and a benzoic acid moietyCompared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic and research applications .

Biological Activity

3-(4-Nitrophenoxy)benzoic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications, supported by relevant studies and data.

- Molecular Formula : C14H11N2O4

- Molecular Weight : 273.25 g/mol

- Physical State : Typically appears as a white to light yellow crystalline solid.

- Solubility : Moderate solubility in organic solvents, limited solubility in water.

Biological Activities

This compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. Here are some key findings from recent studies:

Antibacterial Activity

Research indicates that derivatives of this compound possess significant antibacterial properties. A study showed that compounds with similar structures could inhibit bacterial growth effectively, suggesting that this compound may also exhibit comparable activity against pathogenic bacteria .

Antifungal Properties

In addition to antibacterial effects, this compound has demonstrated antifungal activity. This is particularly relevant in agricultural contexts where fungal pathogens pose a threat to crops. The compound's ability to disrupt fungal cell membranes is a proposed mechanism of action .

Anticancer Potential

Recent investigations into the anticancer potential of benzoic acid derivatives have highlighted the ability of this compound to induce apoptosis in cancer cells. In vitro studies have shown that it can activate key apoptotic pathways, making it a candidate for further research in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic pathways, which can lead to disrupted cellular functions in bacteria and cancer cells .

- Protein Interaction : The compound interacts with proteins involved in apoptosis and cell cycle regulation, enhancing its therapeutic potential .

Case Studies

-

Antibacterial Efficacy Study :

- Objective : To evaluate the antibacterial activity against E. coli and S. aureus.

- Method : Disk diffusion method.

- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.

-

Antifungal Activity Assessment :

- Objective : To assess the antifungal activity against Candida species.

- Method : Minimum inhibitory concentration (MIC) determination.

- Results : MIC values indicated effective antifungal activity at low concentrations.

-

Cancer Cell Line Study :

- Objective : To determine the effect on apoptosis in breast cancer cell lines.

- Method : Flow cytometry analysis post-treatment.

- Results : Increased apoptotic cells were observed, supporting its potential as an anticancer agent.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |

|---|---|---|---|

| Antibacterial | E. coli | Disk diffusion | Significant inhibition observed |

| Antifungal | Candida spp. | MIC determination | Effective at low concentrations |

| Anticancer | Breast cancer cell line | Flow cytometry | Increased apoptosis noted |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-nitrophenoxy)benzoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization involves varying reaction conditions (e.g., temperature, solvent, and stoichiometry). For example, describes a route using water salicylate and nitrobenzene ester, where reaction time and temperature (e.g., reflux vs. room temperature) significantly impact yield. Monitoring intermediates via TLC (e.g., Rf values in and ) ensures reaction progression. Post-synthesis purification via recrystallization (using ethanol/hexane mixtures) or column chromatography (hexane/EtOH systems, as in ) enhances purity. Yield quantification via NMR or HPLC (e.g., as in ) is critical for validation .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for structural confirmation. and provide detailed NMR profiles (e.g., δ 7.16–8.22 ppm for aromatic protons, δ 166–173 ppm for carbonyl carbons).

- HPLC : Used for purity assessment and quantification. highlights a validated HPLC method (RSD < 1.2%) with a C18 column and UV detection.

- Melting Point Analysis : Sharp melting ranges (e.g., 225–228°C in ) confirm compound identity.

Cross-referencing spectral data with computational tools (e.g., PubChem in ) ensures accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors ( ).

- PPE : Wear nitrile gloves, safety goggles, and lab coats ().

- Storage : Keep in airtight containers away from oxidizers (e.g., NOx, CO) to prevent decomposition ( ).

- Emergency Measures : Equip labs with eyewash stations and safety showers ().

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The nitro group at the para position activates the phenoxy ring for electrophilic substitution via resonance and inductive effects. Computational modeling (e.g., DFT calculations) can predict regioselectivity. Experimental validation involves synthesizing derivatives (e.g., amides or esters) under controlled conditions (45°C, dichloromethane, as in ) and analyzing substituent effects via Hammett plots or kinetic studies. highlights similar nitro-substituted analogs used in medicinal chemistry for targeted reactivity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Establish clear concentration-activity relationships to rule out false positives/negatives.

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays (e.g., ’s HPLC method).

- Target Validation : Combine enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with molecular docking (using software like AutoDock) to confirm binding modes. notes structural analogs with enzyme inhibition potential, suggesting similar workflows .

Q. How can computational modeling guide the design of this compound-based drug candidates?

- Methodological Answer :

- Pharmacophore Mapping : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) using tools like Schrödinger’s Phase.

- ADMET Prediction : Use QikProp or SwissADME to assess bioavailability and toxicity. ’s agrochemical derivatives exemplify structure-property relationships.

- MD Simulations : Study ligand-receptor stability over time (e.g., 100 ns simulations in GROMACS). ’s benzoic acid derivatives in biochemical studies provide a template for validation .

Properties

IUPAC Name |

3-(4-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-2-1-3-12(8-9)19-11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCHRSGYGNEWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306451 | |

| Record name | 3-(4-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27237-21-4 | |

| Record name | 3-(4-Nitrophenoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27237-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.